molecular formula C11H16O B3031891 1,2-Dimethyl-3-propoxybenzene CAS No. 833460-92-7

1,2-Dimethyl-3-propoxybenzene

Cat. No.: B3031891
CAS No.: 833460-92-7
M. Wt: 164.24 g/mol
InChI Key: OXVZEOYNXOZOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-3-propoxybenzene: is an organic compound with the molecular formula C11H16O . It is a derivative of benzene, where two methyl groups and one propoxy group are substituted at the 1, 2, and 3 positions, respectively. This compound is known for its aromatic properties and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-propoxybenzene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Williamson Ether Synthesis: This method involves the reaction of 1,2-dimethylbenzene with propyl bromide in the presence of a strong base like sodium hydride to form the propoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-3-propoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

1,2-Dimethyl-3-propoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3-propoxybenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The propoxy group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

    1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the propoxy group.

    1,3-Dimethyl-2-propoxybenzene: Similar structure with different substitution pattern.

    1,2-Dimethoxybenzene: Similar structure with methoxy groups instead of propoxy.

Uniqueness: 1,2-Dimethyl-3-propoxybenzene is unique due to the presence of both methyl and propoxy groups, which impart distinct chemical and physical properties. The propoxy group increases the compound’s hydrophobicity and alters its reactivity compared to other similar compounds.

Properties

IUPAC Name

1,2-dimethyl-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-8-12-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVZEOYNXOZOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594984
Record name 1,2-Dimethyl-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833460-92-7
Record name 1,2-Dimethyl-3-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-3-propoxybenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-3-propoxybenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dimethyl-3-propoxybenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dimethyl-3-propoxybenzene
Reactant of Route 5
Reactant of Route 5
1,2-Dimethyl-3-propoxybenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dimethyl-3-propoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.